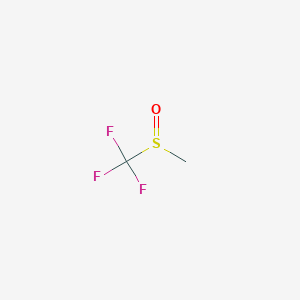
Trifluoro(methanesulfinyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoro(methanesulfinyl)methane is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a sulfinyl group. This compound is notable for its high reactivity and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(methanesulfinyl)methane typically involves the reaction of trifluoromethanesulfonyl chloride with a suitable reducing agent. One common method includes the use of trifluoromethanesulfonyl fluoride, which reacts with alkali metal hydroxides to form trifluoromethanesulfonate. This intermediate is then further reacted with trifluoromethanesulfonyl chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques, ensuring high yield and purity. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize the production efficiency and minimize byproducts .
Analyse Chemischer Reaktionen
Types of Reactions: Trifluoro(methanesulfinyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethanesulfonic acid.
Reduction: It can be reduced to form trifluoromethylsulfinic acid.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethanesulfonic acid, trifluoromethylsulfinic acid, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Trifluoro(methanesulfinyl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Wirkmechanismus
The mechanism by which trifluoro(methanesulfinyl)methane exerts its effects involves the interaction of its trifluoromethyl group with various molecular targets. The high electronegativity of the trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The sulfinyl group also plays a crucial role in stabilizing reaction intermediates and facilitating the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethanesulfonic acid (CF₃SO₃H): Known for its strong acidity and use as a catalyst in organic synthesis.
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl): Used as a trifluoromethylating agent and in the synthesis of trifluoromethylated compounds.
Triflidic acid (tris(trifluoromethylsulfonyl)methane): An organic superacid with applications in catalysis and organic synthesis.
Uniqueness: Trifluoro(methanesulfinyl)methane is unique due to its combination of a trifluoromethyl group and a sulfinyl group, which imparts distinct reactivity and stability compared to other trifluoromethylated compounds. This makes it particularly valuable in specialized chemical reactions and industrial applications .
Eigenschaften
IUPAC Name |
trifluoro(methylsulfinyl)methane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3OS/c1-7(6)2(3,4)5/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPUHZJLINNJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617507 |
Source


|
| Record name | Trifluoro(methanesulfinyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2697-49-6 |
Source


|
| Record name | Trifluoro(methanesulfinyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
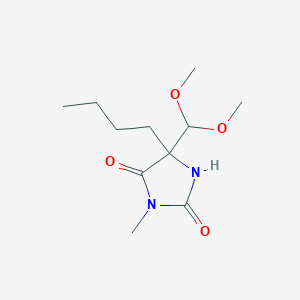
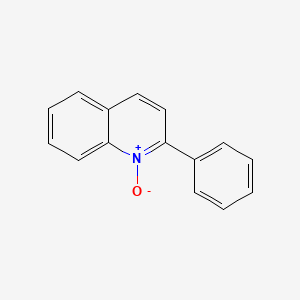
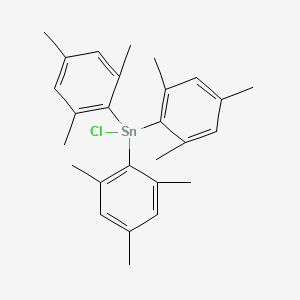
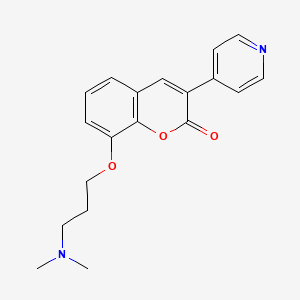

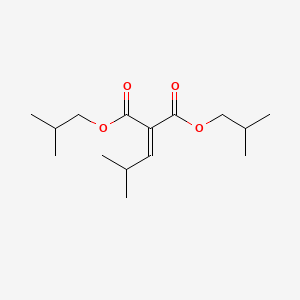

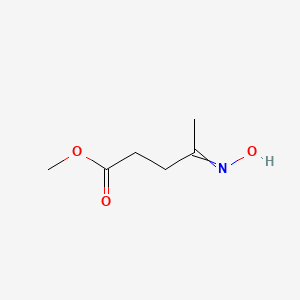
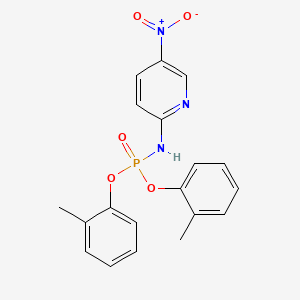
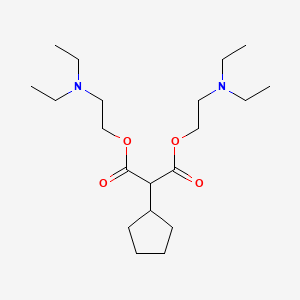
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)


![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)
